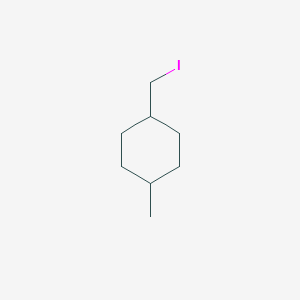
1-(Iodomethyl)-4-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Iodomethyl)-4-methylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with an iodomethyl group and a methyl group
Preparation Methods
The synthesis of 1-(Iodomethyl)-4-methylcyclohexane typically involves the iodination of 4-methylcyclohexylmethanol. One common method includes the reaction of 4-methylcyclohexylmethanol with iodine and red phosphorus in the presence of a solvent like methanol. The reaction proceeds via the formation of phosphorus triiodide in situ, which then reacts with the alcohol to form the desired iodomethyl compound .
Industrial production methods may involve similar iodination reactions but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(Iodomethyl)-4-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols or by cyanide ions to form nitriles.
Oxidation Reactions: The iodomethyl group can be oxidized to form aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form the corresponding methylcyclohexane derivative using reducing agents like lithium aluminum hydride.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with sodium periodate typically yields aldehydes, while substitution with cyanide ions yields nitriles.
Scientific Research Applications
1-(Iodomethyl)-4-methylcyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and other advanced materials.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.
Mechanism of Action
The mechanism of action of 1-(Iodomethyl)-4-methylcyclohexane involves its reactivity as an alkylating agent. The iodomethyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. This reactivity is utilized in various synthetic pathways to introduce the cyclohexylmethyl group into target molecules.
Comparison with Similar Compounds
1-(Iodomethyl)-4-methylcyclohexane can be compared with other halomethylcyclohexane derivatives, such as 1-(Chloromethyl)-4-methylcyclohexane and 1-(Bromomethyl)-4-methylcyclohexane. While these compounds share similar structures, the iodine atom in this compound imparts unique reactivity due to its larger atomic size and lower bond dissociation energy compared to chlorine and bromine .
Similar compounds include:
- 1-(Chloromethyl)-4-methylcyclohexane
- 1-(Bromomethyl)-4-methylcyclohexane
- 1-(Fluoromethyl)-4-methylcyclohexane
These compounds are used in similar applications but differ in their reactivity and the specific conditions required for their reactions.
Properties
IUPAC Name |
1-(iodomethyl)-4-methylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15I/c1-7-2-4-8(6-9)5-3-7/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCFHHREIHRJQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
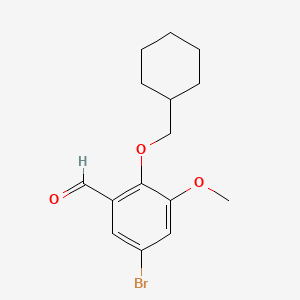

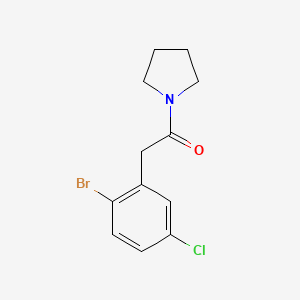
![tert-Butyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B8201259.png)
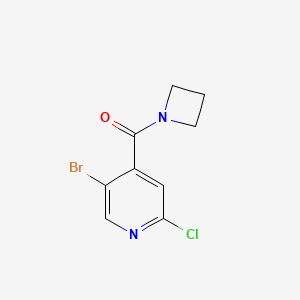
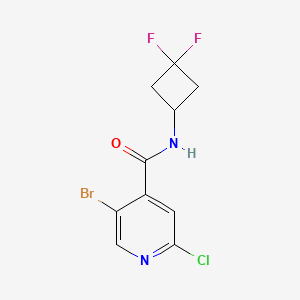
![4-Chloro-5-(3-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8201288.png)
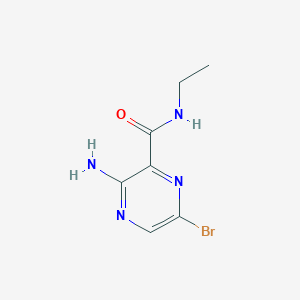
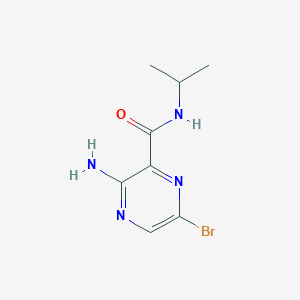
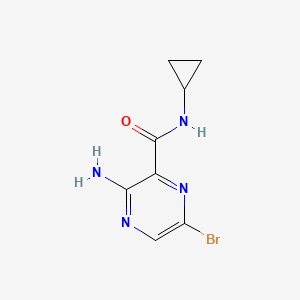
![2-(3,4-Dichlorobenzyl)-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B8201303.png)
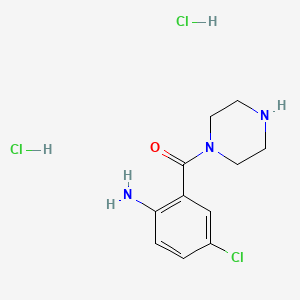
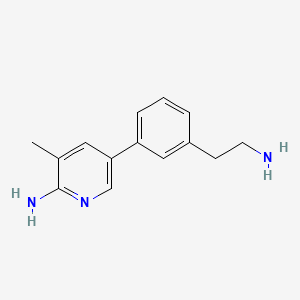
![N-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine;hydrochloride](/img/structure/B8201309.png)
